11-Dehydroxygrevilloside B molecular weight and formula
11-Dehydroxygrevilloside B molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Dehydroxygrevilloside B, a naturally occurring glucopyranoside. The document details its fundamental physicochemical properties, including molecular weight and chemical formula. While specific experimental data and associated signaling pathways for 11-Dehydroxygrevilloside B are not extensively available in current literature, this guide outlines general experimental protocols for the isolation, purification, and characterization of similar natural products. Furthermore, it explores potential biological activities and signaling pathways that may be relevant based on the broader class of grevilloside compounds and other phenolic glycosides. This guide aims to serve as a foundational resource for researchers initiating studies on 11-Dehydroxygrevilloside B and to provide a framework for future investigations into its therapeutic potential.
Physicochemical Properties
11-Dehydroxygrevilloside B is a phenolic glycoside with the molecular formula C17H26O7.[1] Its molecular weight is 342.4 g/mol .[1]
| Property | Value | Reference |
| Molecular Formula | C17H26O7 | [1] |
| Molecular Weight | 342.4 g/mol | [1] |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol | |
| CAS Number | 197307-49-6 | [1] |
| Physical Description | Powder | [1] |
| Purity | >98% (as commercially available) | [1] |
Potential Biological Activities and Therapeutic Context
While specific biological activities of 11-Dehydroxygrevilloside B are not yet extensively documented, compounds within the broader grevilloside family and other phenolic glycosides have demonstrated a range of pharmacological effects. These activities provide a basis for hypothesizing the potential therapeutic applications of 11-Dehydroxygrevilloside B.
Table 2: Potential Biological Activities of Grevilloside and Related Phenolic Compounds
| Biological Activity | Potential Mechanism of Action | Potential Therapeutic Application |
| Antioxidant | Scavenging of free radicals, chelation of metal ions, upregulation of antioxidant enzymes. | Management of oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. |
| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF-κB). | Treatment of inflammatory conditions like arthritis, inflammatory bowel disease, and dermatitis. |
| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes, interference with biofilm formation. | Development of new antimicrobial agents to combat bacterial and fungal infections. |
| Anticancer | Induction of apoptosis, inhibition of cell proliferation and angiogenesis, modulation of cancer-related signaling pathways. | Cancer therapy, potentially as an adjunct to conventional treatments. |
Methodologies for Investigation
The following sections outline generalized experimental protocols that can be adapted for the study of 11-Dehydroxygrevilloside B, from its isolation to the characterization of its biological activity.
Isolation and Purification Workflow
The isolation of 11-Dehydroxygrevilloside B from a plant source would typically follow a multi-step chromatographic process.
Caption: A generalized workflow for the isolation and purification of 11-Dehydroxygrevilloside B.
Structural Elucidation
The precise chemical structure of the isolated compound would be confirmed using a combination of spectroscopic techniques.
Table 3: Spectroscopic and Spectrometric Methods for Structural Elucidation
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| 1H NMR | Number, environment, and connectivity of protons. |
| 13C NMR | Number and type of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, long-range correlations. |
| Mass Spectrometry (MS) | |
| High-Resolution MS (HRMS) | Precise molecular weight and elemental composition for formula determination. |
| Tandem MS (MS/MS) | Fragmentation patterns for structural insights. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, aromatic rings, glycosidic bonds). |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores, such as aromatic systems. |
Hypothetical Signaling Pathway Investigation
Based on the known activities of similar phenolic compounds, a potential mechanism of action for 11-Dehydroxygrevilloside B could involve the modulation of key cellular signaling pathways. The diagram below illustrates a hypothetical anti-inflammatory signaling cascade that could be investigated.
Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by 11-Dehydroxygrevilloside B.
Future Directions
The study of 11-Dehydroxygrevilloside B is in its nascent stages. Future research should focus on:
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Comprehensive Biological Screening: A broad-based screening of 11-Dehydroxygrevilloside B against various cell lines and in different disease models is necessary to identify its primary biological activities.
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Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.
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In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.
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Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of 11-Dehydroxygrevilloside B can help in understanding the structural features crucial for its biological activity and in optimizing its therapeutic potential.
Conclusion
11-Dehydroxygrevilloside B represents a promising natural product for further investigation. This technical guide provides the foundational information on its physicochemical properties and outlines a strategic approach for its systematic evaluation. While specific experimental data remains to be generated, the methodologies and potential areas of investigation detailed herein offer a roadmap for researchers to unlock the therapeutic potential of this and other related natural compounds.
